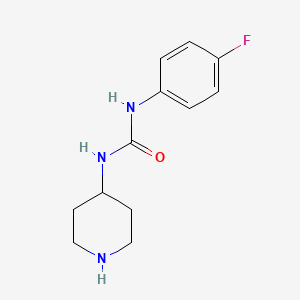

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

描述

Significance of Urea (B33335) and Piperidine (B6355638) Scaffolds in Drug Discovery and Medicinal Chemistry

The architecture of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea combines two privileged structures in drug discovery: a urea linkage and a piperidine ring. Each of these components contributes unique properties that make them highly valuable in the design of bioactive molecules.

Piperidine Scaffold: The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals and natural alkaloids. Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituent groups, which is critical for optimizing interactions with protein binding sites. The nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts which can improve a compound's solubility and bioavailability. Furthermore, the piperidine scaffold is synthetically tractable, offering numerous points for chemical modification to fine-tune a molecule's biological activity and drug-like properties. Its derivatives have been successfully developed into a vast array of therapeutic agents, including analgesics, antipsychotics, and antihistamines.

The combination of these two scaffolds in a single molecule, as seen in this compound, creates a versatile platform for developing novel therapeutic agents with potentially enhanced binding capabilities and tailored pharmacological profiles.

Overview of the Chemical Compound's Research Trajectory and Potential

Direct and extensive scholarly research focusing exclusively on the unsubstituted parent compound, this compound, is limited in publicly accessible literature. However, its significance is highlighted by its use as a core structure in the synthesis and evaluation of more complex derivatives. The research trajectory is therefore best understood through the investigation of its analogues, which points toward a primary focus on neurological disorders.

A key area of investigation for this chemical class is neuroprotection. For instance, researchers have designed and synthesized a series of novel piperidine urea derivatives with the aim of developing agents for treating ischemic stroke. thieme-connect.com One such derivative, N-Benzyl-2-(4-(3-(4-fluorophenyl)ureido)piperidin-1-yl)acetamide hydrochloride , incorporates the this compound core. thieme-connect.com This compound and its analogues were evaluated for their ability to protect neuronal cells from injury. thieme-connect.com

The table below summarizes the synthesis details for this specific derivative, illustrating how the core compound serves as a foundational element for further chemical exploration.

| Derivative Name | Yield (%) | Melting Point (°C) |

| N-Benzyl-2-(4-(3-(4-fluorophenyl)ureido)piperidin-1-yl)acetamide hydrochloride | 67.0 | 74.8–75.5 |

Data sourced from a 2025 study on novel piperidine urea derivatives with neuroprotective properties. thieme-connect.com

The potential of this compound class extends to other areas of central nervous system disorders and inflammation-related conditions. The overarching theme of the research is the strategic modification of the this compound scaffold to optimize biological activity against specific targets. The fluorophenyl group is a common feature in medicinal chemistry, known to enhance metabolic stability and binding affinity, while modifications on the piperidine nitrogen are explored to modulate potency and pharmacokinetic properties.

Scope and Objectives of Scholarly Investigations on the Compound

The primary objective of academic research involving the this compound framework is to explore its utility as a pharmacophore for the development of new therapeutic agents. The investigations are typically centered around the following goals:

Design and Synthesis: To create libraries of novel derivatives by chemically modifying the core structure. This often involves adding various substituents to the piperidine nitrogen to explore the structure-activity relationship (SAR). The synthesis of compounds like N-Benzyl-2-(4-(3-(4-fluorophenyl)ureido)piperidin-1-yl)acetamide hydrochloride exemplifies this approach, where the aim is to generate new chemical entities for biological testing. thieme-connect.com

Biological Evaluation: To screen these newly synthesized compounds for activity against specific biological targets. For derivatives of this compound, a significant focus has been on their neuroprotective effects. thieme-connect.com In vitro models, such as evaluating the protection of neuronal cell lines against induced injury, are common initial steps. thieme-connect.com

Elucidation of Structure-Activity Relationships (SAR): To understand how different chemical modifications to the parent scaffold affect biological activity. By comparing the potency and efficacy of various derivatives, researchers can identify which chemical groups are essential for the desired pharmacological effect. This knowledge guides the design of next-generation compounds with improved properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAONUYLBSXAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl 3 Piperidin 4 Yl Urea and Its Derivatives

Design Principles for Urea-Piperidine Architectures

The combination of a urea (B33335) linkage and a piperidine (B6355638) ring creates a molecular architecture of significant interest in medicinal chemistry. researchgate.netarizona.edu The urea moiety is a powerful pharmacophore due to its unique hydrogen bonding capabilities; the two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govnih.gov This allows for strong and specific interactions with biological targets such as enzymes and receptors. nih.govnih.gov

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. researchgate.netnih.gov Its non-planar, saturated structure provides a three-dimensional framework that can be used to orient substituents in precise spatial arrangements. news-medical.net Furthermore, the piperidine nitrogen is a key handle for chemical modification, allowing for the modulation of a compound's physicochemical properties, such as basicity (pKa), lipophilicity, and solubility, which in turn can influence its pharmacokinetic profile. acs.org The strategic fusion of these two components—the urea for target binding and the piperidine for scaffolding and property modulation—underpins the design of many biologically active molecules. researchgate.net

Synthetic Routes to the Core 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea Scaffold

The synthesis of the this compound core is typically achieved through convergent and modular strategies that allow for the efficient assembly of the final product from key building blocks.

Modular synthesis is the cornerstone for constructing the urea-piperidine scaffold. The most common and direct approach involves the reaction between a suitably protected 4-aminopiperidine (B84694) derivative and a 4-fluorophenyl isocyanate or a related carbonyl source. This method allows for the late-stage introduction of the urea functionality.

A typical reaction sequence involves the nucleophilic attack of the primary amine of a piperidine derivative on the electrophilic carbonyl carbon of 4-fluorophenyl isocyanate. The reaction is generally high-yielding and proceeds under mild conditions.

An alternative modular approach avoids the direct use of isocyanates, which can be moisture-sensitive. This can involve the use of carbonylating agents like carbonyldiimidazole (CDI). For instance, an arylamine can be activated with CDI, followed by the addition of the piperidine amine component to form the unsymmetrical urea. thieme-connect.com Modern methods have also explored the use of hypervalent iodine reagents to mediate the coupling of amides and amines, providing a metal-free alternative for unsymmetrical urea synthesis. mdpi.com Continuous flow chemistry has also been applied to the synthesis of urea derivatives based on the piperidin-4-one scaffold, enabling rapid library synthesis. researchgate.net

The success of the modular synthesis relies on the efficient preparation of key intermediates. The two primary building blocks are a 4-fluorophenyl precursor and a 4-aminopiperidine precursor.

4-Fluorophenyl Isocyanate : This intermediate is commercially available or can be synthesized from 4-fluoroaniline (B128567). A standard method for its preparation involves the reaction of 4-fluoroaniline with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene, in an inert solvent.

4-Aminopiperidine Derivatives : The piperidine component is typically used with the piperidine nitrogen protected to ensure selective reaction at the 4-amino group. The most common protecting group is the tert-butyloxycarbonyl (Boc) group due to its stability under various reaction conditions and its facile removal under acidic conditions. The key intermediate, tert-butyl 4-aminopiperidine-1-carboxylate, is widely available commercially. A synthetic route to a related key intermediate, 1-(piperidin-4-yl)acetamide hydrochloride, involves reacting a protected 4-aminopiperidine with chloroacetyl chloride, followed by deprotection. thieme-connect.com Another common intermediate is 1-benzylpiperidin-4-one, which can be converted to a functionalized piperidine through a Strecker-type condensation with an amine and a cyanide source. researchgate.net

A generalized synthetic scheme for the core scaffold is shown below: Step 1: Formation of the Urea Linkage

tert-Butyl 4-aminopiperidine-1-carboxylate + 4-Fluorophenyl isocyanate → tert-Butyl 4-(3-(4-fluorophenyl)ureido)piperidine-1-carboxylate

Step 2: Deprotection

tert-Butyl 4-(3-(4-fluorophenyl)ureido)piperidine-1-carboxylate + Acid (e.g., HCl or TFA) → this compound

Strategic Functionalization of the Piperidine Moiety

Once the core this compound scaffold is assembled, the secondary amine of the piperidine ring becomes a prime site for introducing a wide range of functional groups. This strategic functionalization is crucial for exploring structure-activity relationships and optimizing the properties of the molecule.

Acylation and sulfonylation of the piperidine nitrogen are common transformations used to introduce amide and sulfonamide functionalities, respectively. These groups can alter the molecule's electronic properties, hydrogen bonding potential, and conformational preferences.

N-Acylation : This is typically achieved by reacting the parent urea with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. This reaction introduces an N-acyl group, converting the secondary amine into a neutral amide. A variety of N-acyl-N-phenyl ureas of piperidine have been synthesized and evaluated for their biological properties. nih.gov

N-Sulfonylation : Similarly, reacting the piperidine nitrogen with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or a substituted benzenesulfonyl chloride) in the presence of a base yields the corresponding N-sulfonyl derivative. nih.gov The resulting sulfonamide is a non-basic, sterically demanding group that can significantly impact the molecule's interaction with biological targets.

The table below summarizes examples of N-acyl and N-sulfonyl substitutions on the piperidine nitrogen.

| Reagent | Substituent Group | Resulting Functional Group | General Reaction Conditions |

|---|---|---|---|

| Acetyl Chloride | -C(O)CH₃ | N-Acetamide | Base (e.g., Triethylamine), Inert Solvent (e.g., DCM) |

| Benzoyl Chloride | -C(O)Ph | N-Benzamide | Base (e.g., Pyridine), Inert Solvent (e.g., DCM) |

| p-Toluenesulfonyl Chloride (Tosyl Chloride) | -SO₂C₆H₄CH₃ | N-Tosylated Sulfonamide | Base (e.g., Triethylamine), Inert Solvent (e.g., DCM) nih.gov |

| Methanesulfonyl Chloride (Mesyl Chloride) | -SO₂CH₃ | N-Mesylated Sulfonamide | Base (e.g., Triethylamine), Inert Solvent (e.g., DCM) |

| Benzenesulfonyl Chloride | -SO₂Ph | N-Benzenesulfonamide | Base (e.g., Pyridine), Inert Solvent (e.g., DCM) nih.gov |

Beyond acylation and sulfonylation, a wide variety of other substituents can be introduced at the piperidine nitrogen to fine-tune the molecular properties. Common methods include N-alkylation and reductive amination.

N-Alkylation : This reaction involves treating the piperidine nitrogen with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride. This method is effective for introducing small alkyl or benzyl groups.

Reductive Amination : This powerful, two-step, one-pot reaction involves reacting the piperidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This process is highly versatile and allows for the introduction of a vast array of substituted alkyl groups.

The following table provides examples of diverse substituents introduced onto the piperidine nitrogen.

| Reaction Type | Reagents | Introduced Substituent | Example Reference |

|---|---|---|---|

| N-Alkylation | Methyl Iodide, K₂CO₃ | Methyl (-CH₃) | nih.gov |

| N-Alkylation | Ethyl Bromide, K₂CO₃ | Ethyl (-CH₂CH₃) | nih.gov |

| N-Alkylation | Benzyl Bromide, K₂CO₃ | Benzyl (-CH₂Ph) | acs.org |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl (-CH(CH₃)₂) | acs.org |

| Reductive Amination | Cyclohexanone, NaBH₃CN | Cyclohexyl | General Method |

| Reductive Amination | Formaldehyde, HCOOH (Eschweiler-Clarke) | Methyl (-CH₃) | General Method |

Phenyl Ring Modification and Fluorine Atom Placement Studies

The substitution pattern on the phenyl ring of 1-aryl-3-(piperidin-4-yl)urea scaffolds is a critical determinant of their biological activity. Researchers have extensively explored modifications to this moiety to understand the impact of electronics and sterics on compound potency and selectivity. A key area of investigation has been the placement of the fluorine atom and the introduction of other substituents to probe the chemical space around this core structure.

In the development of CXCR3 receptor antagonists, a series of 1-aryl-3-piperidin-4-yl-urea derivatives were synthesized to explore the structure-activity relationship (SAR) associated with the phenyl ring. The synthesis typically involves the reaction of a substituted phenyl isocyanate with a protected 4-aminopiperidine derivative, followed by deprotection. This modular approach allows for the facile introduction of various substituents on the aromatic ring.

Initial studies confirmed that a 4-fluoro substituent on the phenyl ring is beneficial for activity. To further probe the impact of fluorine's position, analogs with fluorine at the 2- and 3-positions were synthesized. It was observed that moving the fluorine from the para to the meta or ortho position often leads to a decrease in potency, highlighting the specific steric and electronic interactions favored by the para-substitution.

Beyond simple positional analysis, investigations have delved into the effects of additional substitutions on the fluorophenyl ring. The introduction of a second substituent, particularly at the 2-position, has been a successful strategy to enhance potency. For instance, the addition of a chlorine or methyl group at the 2-position of the 4-fluorophenyl ring has been shown to significantly increase the antagonistic activity at the CXCR3 receptor. This suggests that the receptor's binding pocket can accommodate and favorably interact with additional bulk and specific electronic features in this region.

The following table summarizes the structure-activity relationships for modifications on the phenyl ring of this compound analogs as CXCR3 antagonists.

| Compound ID | R1 (Position 2) | R2 (Position 4) | IC50 (nM) |

| 1a | H | F | 85 |

| 1b | F | F | 120 |

| 1c | Cl | F | 32 |

| 1d | CH3 | F | 45 |

| 1e | H | Cl | 150 |

| 1f | H | H | >1000 |

These studies underscore the importance of the 4-fluoro-substitution as a foundational element for activity, with further potency enhancements achievable through judicious substitution at the 2-position of the phenyl ring. The electronic nature and size of the substituent at the 2-position appear to be key factors in optimizing interactions within the receptor binding site.

Derivatization Strategies for Structure-Activity Relationship (SAR) Probes

Derivatization of the this compound core structure has been a cornerstone in the development of potent and selective inhibitors for various biological targets, including soluble epoxide hydrolase (sEH) and the CXCR3 receptor. These strategies primarily focus on modifications at the piperidine nitrogen (N-1 position), which allows for the exploration of a wide range of chemical functionalities to probe for additional binding interactions and to modulate physicochemical properties.

A common synthetic route for N-1 derivatization begins with the core intermediate, this compound, which can be readily prepared. This intermediate then serves as a scaffold for the introduction of various acyl, sulfonyl, and alkyl groups at the piperidine nitrogen.

For the development of sEH inhibitors, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives were synthesized. nih.gov The derivatization of the piperidine nitrogen with different acyl groups was found to significantly influence the inhibitory potency. For instance, the introduction of small, cyclic acyl groups like a cyclopropanecarbonyl moiety was shown to enhance potency compared to linear acyl chains. nih.gov This suggests that the shape and conformational rigidity of the N-1 substituent are important for optimal binding to the enzyme's active site.

Furthermore, the introduction of polar and basic side chains at the piperidine nitrogen has been explored to improve pharmacokinetic properties. nih.gov For example, derivatization with N-sulfonylpiperidine substitutions and the incorporation of basic nitrogen atoms can allow for the formulation of the inhibitor as a salt, potentially improving solubility and bioavailability. nih.gov

The table below illustrates the impact of N-1 derivatization of a 1-(4-(trifluoromethoxy)phenyl)-3-(piperidin-4-yl)urea core on sEH inhibition, showcasing the principles that are also applicable to the 1-(4-fluorophenyl) analog.

| Compound ID | N-1 Substituent | sEH IC50 (nM) |

| 2a | Acetyl | 75 |

| 2b | Propionyl | 40 |

| 2c | Cyclopropanecarbonyl | 15 |

| 2d | Phenylacetyl | 90 |

| 2e | Methylsulfonyl | 60 |

These derivatization strategies provide a powerful toolkit for medicinal chemists to systematically probe the SAR of the this compound scaffold, leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Iv. Structure Activity Relationships Sar and Computational Chemistry in the Development of 1 4 Fluorophenyl 3 Piperidin 4 Yl Urea Analogs

Establishing Correlates Between Chemical Structure and Biological Activity

SAR studies are fundamental to optimizing a lead compound. By making systematic chemical modifications, chemists can map out the pharmacophore—the essential features of the molecule required for biological activity. For 1-(4-fluorophenyl)-3-(piperidin-4-yl)urea and its analogs, these studies have been crucial in identifying key interaction points with their biological targets.

The this compound scaffold has been extensively studied, particularly as a template for inhibitors of enzymes like soluble epoxide hydrolase (sEH) and as antagonists for receptors such as the chemokine receptor CXCR3. nih.govnih.govacs.org

Fluorophenyl Moiety: The aryl portion of the molecule, in this case, the 4-fluorophenyl group, often inserts into a hydrophobic pocket of the target protein. The nature and position of substituents on this ring can significantly impact binding affinity. For instance, in the development of sEH inhibitors, replacing the 4-fluoro substituent with a 4-trifluoromethoxy group on the phenyl ring has been shown to enhance potency. nih.govnih.gov This is often attributed to the trifluoromethoxy group's strong electron-withdrawing nature and its ability to engage in favorable hydrophobic interactions. A broad range of other aromatic groups have also been found to be potent, such as the 3,5-bis(trifluoromethyl)phenyl group in CXCR3 antagonists. nih.gov The introduction of more hydrophilic aromatic groups, like a meta-bromopyridine, has been shown to improve physicochemical properties such as logD while maintaining good potency. nih.gov

Piperidine (B6355638) Moiety: The piperidine ring serves as a versatile scaffold that can be modified to fine-tune the compound's properties. The nitrogen atom of the piperidine is a key point for substitution. N-acyl and N-sulfonyl substitutions have yielded highly potent sEH inhibitors. nih.gov For example, attaching a cyclopropanecarbonyl group to the piperidine nitrogen of a 1-(4-(trifluoromethoxy)phenyl)-3-(piperidin-4-yl)urea analog resulted in a 7-fold increase in potency against sEH compared to its adamantane (B196018) analogue. nih.govnih.gov The exploration of various N-acyl groups, from simple acetyl and propionyl to more complex structures, allows for the optimization of interactions with the target protein and can also modulate pharmacokinetic properties. nih.gov Furthermore, introducing a basic nitrogen in the N-acyl chain can facilitate salt formation, which is often desirable for drug formulation. nih.gov

The following table summarizes the structure-activity relationships for a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs as sEH inhibitors, highlighting the impact of substitutions on both the aryl and piperidine moieties.

| Compound ID | Aryl Group (Ar) | Piperidine N-Substituent (R) | h-sEH IC50 (nM) |

| Analog 1 | 4-Fluorophenyl | Propionyl | 15.2 ± 1.1 |

| Analog 2 | 4-(Trifluoromethoxy)phenyl | Propionyl | 2.3 ± 0.1 |

| Analog 3 | 3,5-Bis(trifluoromethyl)phenyl | Propionyl | 3.5 ± 0.3 |

| Analog 4 | 4-(Trifluoromethoxy)phenyl | Acetyl | 4.5 ± 0.2 |

| Analog 5 | 4-(Trifluoromethoxy)phenyl | Cyclopropanecarbonyl | 1.8 ± 0.1 |

| Analog 6 | 4-(Trifluoromethoxy)phenyl | Benzoyl | 1.1 ± 0.1 |

Data compiled from studies on sEH inhibitors. nih.gov

The urea (B33335) group (-NH-CO-NH-) is a critical pharmacophore in this class of compounds, primarily due to its ability to act as both a hydrogen bond donor (through the N-H groups) and an acceptor (through the carbonyl oxygen). nih.gov The geometry of the urea moiety is relatively planar due to resonance, which restricts its conformation. nih.gov

Substituted ureas can exist in several conformations, often described by the orientation of the substituents on the nitrogen atoms relative to the carbonyl group. The most common conformations are trans-trans, cis-trans, and trans-cis. researchgate.netncl.ac.uk For N-alkyl-N'-aryl ureas, computational studies have shown that the trans-trans and cis-trans conformations can be of similar energy. nih.govresearchgate.netncl.ac.uk The presence of an internal hydrogen bond can further stabilize the cis-trans conformation. researchgate.netncl.ac.uk The specific conformational preference is crucial as it dictates the spatial orientation of the hydrogen bond donors and acceptors, which in turn determines the quality of the interaction with the target protein. For example, in sEH, the urea moiety is believed to mimic the transition state of the epoxide ring-opening reaction, forming key hydrogen bonds with amino acid residues like Asp333 and Tyr381 in the active site. nih.gov Therefore, a conformation that pre-organizes the urea group for optimal hydrogen bonding with the target is likely to result in higher potency.

Advanced Computational and In Silico Methodologies

To gain a deeper, atomistic understanding of the SAR and to guide the design of new, more effective analogs, a variety of computational techniques are employed. These in silico methods can predict how a molecule will bind to its target, the electronic nature of its atoms, and its dynamic behavior in a biological environment.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound analogs, docking studies are used to visualize how these inhibitors might fit into the active site of their target protein, such as sEH.

These studies have revealed that the urea pharmacophore is essential for anchoring the inhibitor within the active site through a network of hydrogen bonds. nih.gov For sEH inhibitors, docking simulations consistently show that the two urea N-H groups form hydrogen bonds with the side chain of a glutamic acid residue, while the carbonyl oxygen forms a hydrogen bond with the backbone amide of an aspartic acid residue. nih.gov The aryl ring, such as the 4-fluorophenyl group, typically occupies a hydrophobic pocket, and the piperidine moiety extends towards another region of the active site where its substituents can form additional interactions. nih.gov These docking studies help to rationalize the observed SAR; for example, a bulkier or more hydrophobic substituent on the phenyl ring might show higher potency due to better van der Waals contacts within the hydrophobic pocket.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules. indexcopernicus.comresearchgate.netnih.gov These calculations can provide insights into properties like charge distribution, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). This information is valuable for understanding the reactivity of the molecule and its non-covalent interaction capabilities.

For this compound analogs, DFT calculations can help to explain the electronic effects of different substituents on the fluorophenyl ring. indexcopernicus.com For example, the introduction of an electron-withdrawing group like trifluoromethyl can alter the charge distribution across the urea moiety, potentially strengthening its hydrogen bonding capacity. The MEP map can visualize electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the areas most likely to engage in electrostatic interactions or hydrogen bonding. The HOMO-LUMO energy gap, also obtainable from DFT calculations, is an indicator of the molecule's chemical reactivity and stability. researchgate.net These theoretical calculations complement experimental SAR data by providing a rationale for the observed trends in biological activity based on electronic properties.

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comresearchgate.net This allows researchers to assess the stability of the predicted binding pose from docking, observe conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. researchgate.net

For analogs of this compound, MD simulations can be used to study the stability of the crucial hydrogen bonds formed by the urea group in the active site. researchgate.net By simulating the complex in a solvated environment, MD can reveal the role of water molecules in mediating or competing with ligand-protein interactions. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more quantitative prediction of binding affinity that can be correlated with experimental IC50 values. mdpi.com These simulations can also reveal dynamic conformational changes in the protein that may be induced by ligand binding, which are not apparent from static docking poses. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been instrumental in the rational design of this compound analogs. Ligand-based approaches leverage the SAR data from a series of synthesized compounds to build pharmacophore models that define the key chemical features required for biological activity. This involves analyzing how modifications to different parts of the molecule, such as the aryl ring and the piperidine substituent, impact inhibitory potency.

Structure-based design, on the other hand, utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of inhibitors. In the context of sEH, the crystal structure has revealed a catalytic pocket with key residues that interact with urea-based inhibitors. For instance, the urea moiety is understood to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH, forming crucial hydrogen bond interactions with aspartic acid and tyrosine residues within the active site. Molecular docking studies with analogs of this compound have provided insights into their binding modes, showing that the urea group's carbonyl oxygen can form hydrogen bonds with key tyrosine residues in the catalytic pocket, while the N-H groups can interact with an aspartic acid residue. This understanding allows for the rational design of modifications to enhance binding affinity and, consequently, inhibitory potency.

A systematic SAR study on a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has provided valuable data for both ligand- and structure-based design. By keeping the 1-acylpiperidin-4-yl portion constant and varying the aryl substituent, researchers have been able to probe the electronic and steric requirements of the binding pocket. For example, it was found that electron-withdrawing groups at the para-position of the phenyl ring generally lead to increased potency. nih.govnih.govnih.gov

The following table summarizes the SAR data for a selection of 1-aryl-3-(1-propionylpiperidin-4-yl)urea analogs, highlighting the impact of aryl substitution on the inhibition of human soluble epoxide hydrolase (hsEH).

| Compound | Aryl Substituent (R) | hsEH IC₅₀ (nM) |

| 1 | Phenyl | 57 |

| 2 | 4-Methoxyphenyl | 1.6 |

| 3 | 4-(Trifluoromethoxy)phenyl | 0.9 |

| 4 | 4-Chlorophenyl | 2.5 |

| 5 | 4-Fluorophenyl | 4.7 |

| 6 | 3-Methoxyphenyl | 11 |

| 7 | 2-Methoxyphenyl | 100 |

Similarly, modifications to the acyl group on the piperidine ring have been explored while keeping the 1-(4-(trifluoromethoxy)phenyl) moiety constant. This has allowed for the optimization of interactions in another region of the sEH binding pocket and has also been used to improve pharmacokinetic properties.

The data from these studies can be used to generate quantitative structure-activity relationship (QSAR) models, a key component of ligand-based design, to predict the potency of novel analogs before their synthesis.

Rational Design and Optimization Strategies

Building upon the foundational knowledge from SAR, ligand-based, and structure-based approaches, more advanced rational design and optimization strategies are employed to further refine the properties of this compound analogs. These strategies aim to improve potency, selectivity, and drug-like properties.

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. researchgate.netbhsai.org This can lead to the discovery of novel chemical series with improved properties, such as enhanced solubility or metabolic stability, or a different intellectual property profile. For analogs of this compound, scaffold hopping could involve replacing the piperidinylurea core with other heterocyclic systems that maintain the crucial hydrogen bonding interactions with the target enzyme.

Bioisosterism is a related concept that involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. cambridgemedchemconsulting.com This strategy is frequently used to fine-tune the properties of a lead compound. In the context of this compound analogs, bioisosteric replacements can be applied to various parts of the molecule:

Aryl Ring: The 4-fluorophenyl group can be replaced by other aromatic or heteroaromatic rings to explore different interactions with the enzyme's binding pocket. For example, replacing the phenyl ring with a pyridine (B92270) ring can introduce a hydrogen bond acceptor and alter the compound's polarity and solubility.

Piperidine Ring: The piperidine ring can be replaced with other cyclic amines, such as morpholine (B109124) or azetidine, to modulate basicity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com Studies on related sEH inhibitors have shown that such modifications can significantly impact potency and pharmacokinetic profiles. nih.gov

Urea Linker: The urea group itself can be replaced by bioisosteres such as thiourea (B124793), guanidine, or amide groups. However, for sEH inhibitors, the urea moiety is often considered a key pharmacophore due to its excellent mimicry of the transition state, and its replacement can lead to a significant loss of potency.

The following table provides examples of bioisosteric replacements that could be considered for the this compound scaffold and the potential impact on the compound's properties.

| Original Group | Bioisosteric Replacement | Potential Impact |

| Phenyl | Pyridyl, Thienyl | Altered polarity, solubility, and potential for new hydrogen bonding interactions |

| Fluorine | Chlorine, Methoxy, Cyano | Modified electronic properties, lipophilicity, and metabolic stability |

| Piperidine | Morpholine, Azaspiro[3.3]heptane | Modulated pKa, solubility, and metabolic stability |

| Urea Carbonyl (C=O) | Thiocarbonyl (C=S) | Altered hydrogen bonding capacity and electronic properties |

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different drugs or bioactive molecules into a single hybrid compound. nih.govnih.gov The goal is to create a molecule that can interact with multiple biological targets, which can be particularly beneficial for treating complex diseases with multifactorial pathologies.

Starting from the this compound scaffold, which is a potent sEH inhibitor, molecular hybridization could be employed to design dual-target inhibitors. For instance, by incorporating a pharmacophore known to inhibit another enzyme involved in a related pathological pathway, a multi-target ligand could be developed. An example of this approach is the design of dual inhibitors that target both sEH and fatty acid amide hydrolase (FAAH), another enzyme involved in inflammatory and pain signaling pathways. escholarship.org The rationale is that simultaneous inhibition of both targets could lead to synergistic therapeutic effects.

The design of such hybrid molecules often involves linking the two pharmacophores through a suitable spacer. Computational modeling plays a crucial role in designing the linker to ensure that both pharmacophoric units can adopt the appropriate conformation to bind to their respective targets. This strategy represents a promising avenue for developing novel therapeutics with enhanced efficacy from the this compound chemical series.

V. Preclinical in Vitro and in Vivo Investigations of 1 4 Fluorophenyl 3 Piperidin 4 Yl Urea and Its Potent Analogs

In Vitro Pharmacological and Cellular Assays

In vitro studies are fundamental in determining the biological activity of a compound, providing insights into its potency, selectivity, and cellular effects.

Enzymatic Assays for Inhibitor Potency (e.g., IC50, Ki determination)

Enzymatic assays are critical for quantifying the inhibitory potency of compounds against specific molecular targets. Analogs of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea have been identified as potent inhibitors of several key enzymes implicated in disease pathology, particularly soluble epoxide hydrolase (sEH) and various protein kinases.

One area of significant interest is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Inhibition of sEH is considered a therapeutic strategy for managing inflammation and pain. nih.gov A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs have demonstrated potent inhibition of both human and murine sEH. For instance, the analog 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a seven-fold increase in potency over its adamantane-based counterpart. nih.gov

Another analog, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), has been identified as a potent dual inhibitor of human sEH and p38β kinase, with nanomolar potencies. nih.gov Other research has focused on different kinase targets. Urea-based derivatives have shown significant inhibitory activity against checkpoint kinase 1 (Chk1), with several compounds exhibiting enzymatic activity below 20 nM. nih.gov Furthermore, a novel quinoline (B57606) derivative incorporating a urea moiety displayed potent, nanomolar inhibitory activity against the tyrosine kinases c-Met and Ron, with IC50 values of 4.32 nM and 2.39 nM, respectively. researchgate.net

| Compound/Analog Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) | High potency (specific values vary by analog) | nih.gov |

| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) | Human sEH and p38β Kinase | Nanomolar range | nih.gov |

| N-aryl-N'-pyrazinylureas | Checkpoint Kinase 1 (Chk1) | < 20 nM for 15 compounds | nih.gov |

| Quinoline Urea Derivative (Compound 8m) | c-Met | 4.32 nM | researchgate.net |

| Quinoline Urea Derivative (Compound 8m) | Ron | 2.39 nM | researchgate.net |

Cell-Based Functional Assays and Phenotypic Screening (e.g., antiproliferative activity, receptor activity)

Cell-based assays provide a more complex biological system to evaluate the effects of compounds on cellular functions. Several urea-based compounds, including analogs of this compound, have been screened for their antiproliferative activity against various human cancer cell lines.

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were tested against the National Cancer Institute's 60-cell line panel (NCI-60). nih.gov Compounds featuring a piperidin-4-yl methanol (B129727) moiety showed broad-spectrum antiproliferative activity. nih.gov Specifically, two compounds, 5a and 5d, demonstrated significant efficacy and were more potent than paclitaxel (B517696) in 21 cancer cell lines, particularly renal cancer and melanoma lines. nih.gov Another study identified a quinoline urea derivative (compound 8m) that exhibited potent cytotoxic activity against various cancer cell lines, showing particular effectiveness against COLO 205 colorectal cancer cells with an IC50 of 0.035 µM. researchgate.net This compound also induced significant apoptosis in these cells. researchgate.net

In the context of receptor activity, the optimization of piperidin-4-yl-urea derivatives has led to the identification of potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), while minimizing off-target effects like hERG potassium channel inhibition. nih.gov

| Compound/Analog | Cell Line | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Compound 5a (1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative) | 21 different cancer cell lines (e.g., renal, melanoma) | IC50 | Superior potency compared to paclitaxel | nih.gov |

| Compound 5d (1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative) | 34 different cancer cell lines (e.g., colon, breast, melanoma) | IC50 | Superior potency compared to gefitinib | nih.gov |

| Compound 8m (Quinoline urea derivative) | COLO 205 (Colorectal Cancer) | IC50 | 0.035 µM | researchgate.net |

| Compound 8i (N-aryl-N'-pyrazinylurea) | Tumor Cells | IC50 | Enhanced doxorubicin (B1662922) cytotoxicity (IC50 = 0.44 µM) | nih.gov |

Assessment of Cellular Protection and Signaling Pathway Modulation

Beyond direct cytotoxicity or enzyme inhibition, research has explored the ability of these compounds to protect cells from damage and modulate key signaling pathways involved in disease.

The analog 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) was investigated for its neuroprotective effects in a cellular model of Alzheimer's disease using differentiated SH-SY5Y human neuroblastoma cells. nih.gov The study found that TPPU effectively prevents neuronal death by mitigating amyloid neurotoxicity, reducing tau hyperphosphorylation, and counteracting mitochondrial dysfunction. nih.gov Furthermore, TPPU was shown to suppress the activation and nuclear translocation of NF-κB, a key transcription factor in inflammatory responses. nih.gov Similarly, novel piperidine (B6355638) urea derivatives have demonstrated potent neuroprotective activities, showing protection against L-glutamic acid–induced injury in SH-SY5Y cells. thieme-connect.com

Other urea derivatives have been found to modulate cancer-related signaling pathways. One representative compound was shown to inhibit both the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways by decreasing the phosphorylation of S6K and Akt and reducing the expression of Gli1. researchgate.net

In Vivo Studies in Disease Models

In vivo studies in animal models are crucial for assessing the efficacy of a compound in a complex physiological system, providing a bridge between in vitro findings and potential clinical applications.

Evaluation in Inflammatory and Pain Models

Given the potent in vitro activity of certain analogs against sEH and other inflammatory targets, their efficacy has been tested in animal models of inflammation and pain. The carrageenan-induced inflammatory pain model is a standard for evaluating anti-inflammatory and analgesic compounds. nih.govcriver.com

A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea sEH inhibitors were administered orally to mice. nih.gov One lead compound, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, demonstrated a 1000-fold increase in potency compared to morphine in reducing hyperalgesia in the carrageenan-induced inflammatory pain model. nih.gov Other studies on pyrazolyl urea derivatives also showed promising in vivo anti-inflammatory activity, with some compounds potently inhibiting the release of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS) in mice. nih.gov

Studies in Neurodegenerative Disease Models

The neuroprotective effects observed in cellular assays have prompted investigations into the efficacy of these compounds in animal models of neurodegeneration. While direct in vivo data for this compound in these models is limited in the provided search results, the potent analog 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) has shown efficacy in a wide range of chronic inflammatory disease models in preclinical studies and is noted for its ability to enter the brain. nih.gov Dysregulation of the urea cycle has been identified as a potential metabolic feature in Parkinson's disease, suggesting that compounds modulating related pathways could have therapeutic potential. nih.gov The demonstrated ability of TPPU to mitigate key pathological features of Alzheimer's disease in vitro, such as amyloid toxicity and tau hyperphosphorylation, supports its further investigation in in vivo neurodegenerative models. nih.gov

Metabolic Disease Models (e.g., obesity-related hepatic steatosis)

The therapeutic potential of urea-based compounds in metabolic diseases has been an area of active research. While direct studies on this compound in metabolic disease models are not extensively documented in publicly available literature, research on potent analogs provides valuable insights into the potential efficacy of this chemical scaffold.

One notable study investigated a series of novel (thio)urea and guanidine-based analogs for the treatment of obesity-related hepatic steatosis. Among the synthesized compounds, N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide , a potent analog sharing the core piperidin-4-yl urea structure, demonstrated significant therapeutic effects in a diet-induced obesity mouse model.

In this preclinical model, the analog was found to be a potent regulator of leptin expression in 3T3-L1 adipocytes. In vivo, treatment with this analog led to a notable reduction in both body weight and liver weight in the obese mice. Furthermore, it significantly improved the serum levels of key metabolic markers, including triglycerides, total cholesterol, leptin, and adiponectin. Histological analysis through Hematoxylin-eosin (H&E) and Oil Red O staining confirmed that the analog ameliorated fat deposition in the liver tissue and reduced the size of adipocytes, indicating its potential in mitigating obesity-related fatty liver disease.

The table below summarizes the key findings for this potent analog in the diet-induced obesity mouse model.

| Parameter | Observation in Treated Group |

| Body Weight | Significant reduction |

| Liver Weight | Significant reduction |

| Serum Triglycerides | Improved levels |

| Serum Total Cholesterol | Improved levels |

| Serum Leptin | Improved levels |

| Serum Adiponectin | Improved levels |

| Liver Fat Deposition | Ameliorated |

| Adipocyte Size | Restricted |

These findings suggest that the this compound scaffold and its derivatives hold promise for the development of new therapeutic agents for metabolic disorders such as obesity and related hepatic steatosis.

Antimicrobial Efficacy in Infection Models

The urea functional group is a key pharmacophore in numerous bioactive compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial agents. The antimicrobial potential of such compounds is often attributed to their ability to form stable hydrogen bonds with biological targets, such as microbial enzymes.

While specific studies on the antimicrobial efficacy of this compound are limited, the broader class of N-aryl-N'-(piperidin-4-yl)urea derivatives has been investigated for antibacterial and antifungal activities. For instance, a series of novel urea derivatives were synthesized and screened in vitro against several bacterial and fungal strains. nih.gov This study revealed that certain urea derivatives exhibited moderate to excellent growth inhibition against various microbial strains. nih.gov

The antimicrobial screening of such compounds typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens. For example, in one study, new urea derivatives were tested against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal species like Candida albicans. nih.gov The results from such studies help in establishing a structure-activity relationship (SAR), which guides the design of more potent antimicrobial agents. The introduction of a fluorine atom on the phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, which could potentially translate to improved antimicrobial efficacy.

Further investigations are warranted to specifically evaluate the antimicrobial profile of this compound in various infection models to determine its spectrum of activity and potential as an anti-infective agent.

Preclinical Pharmacokinetic Investigations

The preclinical pharmacokinetic profile of a drug candidate is a critical determinant of its potential for successful clinical development. These studies assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

For instance, the pharmacokinetic properties of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been investigated as inhibitors of soluble epoxide hydrolase. nih.gov In these studies, oral administration to mice revealed that modifications to the piperidine and aryl moieties significantly influenced systemic exposure. nih.gov For example, one analog, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea , demonstrated a 65-fold increase in maximum plasma concentration (Cmax) and a 3300-fold increase in the area under the curve (AUC) compared to its adamantane (B196018) analogue. nih.gov This highlights the profound impact of structural changes on pharmacokinetic parameters.

Metabolic stability, typically assessed in vitro using liver microsomes, is a key predictor of in vivo clearance. Studies on related compounds have shown that the piperidine ring can be a site of metabolism. However, replacing a piperazine (B1678402) ring with a piperidine ring in some chemical series has been shown to improve metabolic stability in rat liver microsomes. nih.gov The presence of a fluorine atom on the phenyl ring of this compound is a feature often incorporated to block potential sites of metabolism and thereby enhance metabolic stability. dndi.org

The table below presents hypothetical pharmacokinetic parameters for a related piperidin-4-yl urea analog based on published data for similar compounds.

| Pharmacokinetic Parameter | Value | Species |

| Oral Bioavailability | Moderate to High | Rat |

| Plasma Clearance | Low to Moderate | Mouse |

| Volume of Distribution | Moderate | Mouse |

| Terminal Half-life | 2-16 hours | Rat/Dog |

| Metabolic Stability (in vitro) | Moderate to High | Rat Liver Microsomes |

Structural modifications to the this compound scaffold can have a significant impact on its in vivo properties, including efficacy, selectivity, and pharmacokinetics.

As demonstrated in the studies of soluble epoxide hydrolase inhibitors, altering the substituent on the piperidine nitrogen can dramatically improve oral bioavailability and systemic exposure. nih.gov For example, the introduction of an acyl group on the piperidine nitrogen of a 1-aryl-3-(piperidin-4-yl)urea derivative led to substantial improvements in pharmacokinetic profiles in mice. nih.gov

Furthermore, modifications to the aryl group can also influence the compound's properties. The presence and position of substituents on the phenyl ring can affect binding to the target protein, as well as metabolic stability. The 4-fluoro substitution in this compound is a strategic modification intended to enhance its drug-like properties. dndi.org Research on other N-aryl-N'-arylmethylurea derivatives has shown that the introduction of fluorine atoms on the benzene (B151609) ring was generally beneficial for their antiproliferative activity. mdpi.com

Vi. Conclusion and Future Directions in the Research of 1 4 Fluorophenyl 3 Piperidin 4 Yl Urea

Summary of Key Academic Discoveries and Contributions

The primary academic contributions surrounding 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea are centered on its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Research has highlighted its utility in the development of compounds with neuroprotective properties.

A notable area of investigation has been the design and synthesis of derivatives of this compound aimed at treating ischemic stroke. thieme-connect.com For instance, the synthesis of N-Benzyl-2-(4-(3-(4-fluorophenyl)ureido)piperidin-1-yl) acetamide (B32628) hydrochloride, a direct derivative, has been reported. thieme-connect.com In these studies, the this compound core serves as a crucial pharmacophore, with modifications to the piperidine (B6355638) nitrogen allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. thieme-connect.com

Furthermore, the broader class of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives has been extensively studied as potent inhibitors of soluble epoxide hydrolase (sEH). acs.org Inhibition of sEH is a validated therapeutic strategy for managing inflammatory pain. acs.org While not directly focused on the 4-fluoro substituted analog, this research provides a strong rationale for the potential anti-inflammatory applications of this compound derivatives. The established synthetic routes to these classes of compounds often utilize the core this compound structure as a key intermediate. thieme-connect.comacs.org

The urea (B33335) functionality itself is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets. nih.govfrontiersin.org The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, making this scaffold attractive for drug design. researchgate.net

Emerging Research Avenues and Untapped Potential

The existing research provides a foundation for several emerging avenues of investigation for this compound and its derivatives.

Neurodegenerative Diseases: Given the demonstrated neuroprotective potential of its derivatives, a significant untapped potential lies in the exploration of this compound in the context of other neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.govresearchgate.net Research into dual-activity inhibitors, for example, targeting both Dyrk1A and α-synuclein aggregation, has shown promise with other urea-based scaffolds and could be a fruitful direction for derivatives of this compound. nih.govresearchgate.net

Oncology: Diaryl urea compounds are well-established as kinase inhibitors in oncology. frontiersin.orgnih.gov The this compound scaffold could be adapted to target various kinases implicated in cancer progression. Systematic screening of this compound and its derivatives against a panel of kinases could uncover novel anticancer agents.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

|---|---|---|

| Neurology | Soluble Epoxide Hydrolase (sEH) | Demonstrated efficacy of related ureas in inflammatory pain. acs.org |

| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) | Urea-based inhibitors show promise in neurodegenerative models. nih.gov | |

| Alpha-synuclein Aggregation | Potential for dual-action inhibitors for Parkinson's disease. nih.gov | |

| Oncology | Various Kinases (e.g., BRAF, VEGFR) | Diaryl urea scaffold is a common feature in approved kinase inhibitors. frontiersin.orgnih.gov |

| Inflammation | Pro-inflammatory Cytokines | Potential modulation of inflammatory pathways beyond sEH inhibition. |

Methodological Advancements and Collaborative Opportunities

Future research on this compound will benefit from methodological advancements and increased collaboration.

Advanced Synthesis and Screening: The development of more efficient and scalable synthetic routes for this compound and its analogs is crucial. High-throughput screening of compound libraries based on this scaffold against a wide range of biological targets will be instrumental in identifying new therapeutic applications.

Computational Chemistry: In silico methods, including molecular docking and dynamics simulations, can play a pivotal role in rationally designing novel derivatives with improved potency and selectivity for specific targets. ontosight.ai These computational approaches can help prioritize synthetic efforts and provide insights into the molecular basis of action.

Collaborative Research: The multifaceted potential of this compound necessitates a collaborative approach. Partnerships between academic medicinal chemists, pharmacologists, and industry researchers can accelerate the translation of basic scientific discoveries into clinical applications. Open-access data sharing platforms can also facilitate broader collaboration and avoid duplication of effort. Such collaborations are essential for navigating the complexities of drug discovery, from initial hit identification to preclinical and clinical development. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。